molecular formula C12H12N2O3 B13678041 2-(2,3-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde

2-(2,3-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13678041
M. Wt: 232.23 g/mol
InChI Key: DMNIRTCBYISTSP-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features an imidazole ring substituted with a 2,3-dimethoxyphenyl group and an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 2,3-dimethoxybenzaldehyde with an appropriate imidazole derivative. One common method includes the use of thionyl chloride and a base such as triethylamine in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-(2,3-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(2,3-Dimethoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various N-substituted imidazole derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. For example, imidazole derivatives are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H12N2O3/c1-16-10-5-3-4-9(11(10)17-2)12-13-6-8(7-15)14-12/h3-7H,1-2H3,(H,13,14)

InChI Key

DMNIRTCBYISTSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC=C(N2)C=O

Origin of Product

United States

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